molecular formula C9H13FN2 B1397464 [(5-Fluoropyridin-3-yl)methyl](propan-2-yl)amine CAS No. 1340107-61-0

[(5-Fluoropyridin-3-yl)methyl](propan-2-yl)amine

Cat. No.: B1397464
CAS No.: 1340107-61-0
M. Wt: 168.21 g/mol
InChI Key: MUVUMSQUHXEISL-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)methylamine is a chemical compound with the molecular formula C9H12FN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom in the pyridine ring significantly alters its chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-3-yl)methylamine typically involves the reaction of 5-fluoropyridine with isopropylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction can be represented as follows:

5-Fluoropyridine+Isopropylamine(5-Fluoropyridin-3-yl)methylamine\text{5-Fluoropyridine} + \text{Isopropylamine} \rightarrow \text{(5-Fluoropyridin-3-yl)methylamine} 5-Fluoropyridine+Isopropylamine→(5-Fluoropyridin-3-yl)methylamine

Industrial Production Methods

In an industrial setting, the production of (5-Fluoropyridin-3-yl)methylamine may involve more complex processes, including the use of catalysts and optimized reaction conditions to maximize yield and minimize by-products. The exact methods can vary depending on the scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-3-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amines.

Scientific Research Applications

(5-Fluoropyridin-3-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoropyridine: A simpler fluorinated pyridine derivative.

    3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.

    [(5-Fluoropyridin-3-yl)methyl]amine: A related compound with a different alkyl group.

Uniqueness

(5-Fluoropyridin-3-yl)methylamine is unique due to the presence of both a fluorine atom and an isopropylamine group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(5-fluoropyridin-3-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c1-7(2)12-5-8-3-9(10)6-11-4-8/h3-4,6-7,12H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVUMSQUHXEISL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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